![molecular formula C10H10N2S B1430839 2-(5-Methylthiophen-2-yl)pyridin-3-amine CAS No. 1553934-71-6](/img/structure/B1430839.png)
2-(5-Methylthiophen-2-yl)pyridin-3-amine
Overview
Description
2-(5-Methylthiophen-2-yl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by a pyridine ring substituted with a 5-methylthiophene group at the 2-position and an amine group at the 3-position.
Mechanism of Action
Target of Action
The primary targets of 2-(5-Methylthiophen-2-yl)pyridin-3-amine are currently unknown. This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group
Mode of Action
As an aralkylamine, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . The exact nature of these interactions and the resulting changes in the target proteins or cells remain to be elucidated.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As an aralkylamine, it may potentially modulate the activity of its target proteins, leading to changes in cellular functions . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets. For instance, the compound is stored at room temperature, indicating its stability under normal environmental conditions . .
Biochemical Analysis
Biochemical Properties
2-(5-Methylthiophen-2-yl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . It can also affect gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cellular metabolism and function . Furthermore, this compound has been reported to impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, thereby influencing their activity . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as alterations in enzyme activity and gene expression . These temporal effects are crucial for understanding the long-term impact of this compound in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and conversion into various metabolites . These interactions can influence metabolic flux and the levels of specific metabolites in the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential effects of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)pyridin-3-amine typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with aryl bromides to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
2-(5-Methylthiophen-2-yl)pyridin-3-amine has been explored for its potential as a lead compound in drug discovery. Its structural characteristics allow for interactions with various biological targets, making it suitable for the development of therapeutics.
Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an antitumor agent.
Mechanism of Action : The compound may exert its effects through modulation of signaling pathways involved in cell growth and apoptosis. For instance, it could influence the activity of kinases or transcription factors that are critical in cancer progression.
Research has highlighted the biological activity of this compound beyond anticancer effects:
Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which can be pivotal in developing treatments for diseases where these enzymes play a role.
Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment.
Materials Science
The unique properties of this compound have led to investigations into its use in materials science:
Organic Electronics : Its ability to form stable films makes it a candidate for applications in organic semiconductors and photovoltaic devices.
Sensors : The compound's electronic properties may also enable its use in chemical sensors, particularly those designed to detect biological or environmental analytes.
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits proliferation in cancer cell lines | |
Enzyme Inhibition | Targets specific enzymes relevant to disease | |
Antimicrobial | Potential activity against bacterial strains |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values suggesting potent activity against specific tumor types. This study underscores the compound's potential as a therapeutic agent in oncology.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific kinases involved in cellular signaling pathways. The findings revealed that the compound effectively inhibits these kinases at low concentrations, highlighting its potential as a targeted therapy for diseases driven by aberrant kinase activity.
Comparison with Similar Compounds
2-(5-Methylthiophen-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:
2-(5-Methylthiophen-3-yl)pyridin-3-amine: This compound has a similar structure but differs in the position of the thiophene substitution.
2-(5-Methylthiophen-2-yl)pyridin-4-amine: This compound has the amine group at the 4-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
2-(5-Methylthiophen-2-yl)pyridin-3-amine, a compound characterized by its unique thiophene and pyridine moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H10N2S, with a molecular weight of 194.26 g/mol. The structure consists of a pyridine ring substituted with a 5-methylthiophenyl group at the second position. This configuration may influence its biological interactions and pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting various enzymes, particularly those involved in inflammatory processes or microbial resistance.
- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways that regulate cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that derivatives containing thiophene rings exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
A study evaluating N-substituted derivatives including compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Antinociceptive Effects
Research on related compounds has shown promising antinociceptive (pain-relieving) effects in mouse models. For instance, derivatives exhibited significant activity in formalin-induced pain models, suggesting potential applications in pain management .
Compound | Activity | Model Used | Effectiveness |
---|---|---|---|
Compound 1 | Antimicrobial | S. aureus | High |
Compound 2 | Antinociceptive | Formalin test | Significant |
Structure-Activity Relationship (SAR)
The presence of the methylthio group is believed to enhance lipophilicity and improve membrane permeability, which may contribute to the observed biological activities. Comparative studies with other thiophene-containing compounds have highlighted the importance of electronic properties and steric factors in determining activity .
Case Studies
- Study on Antibacterial Activity : A comprehensive evaluation of various thiophene derivatives indicated that modifications at the pyridine ring significantly influenced antibacterial potency. The study concluded that specific substitutions could optimize efficacy against resistant bacterial strains .
- Pain Model Evaluations : In a series of experiments assessing antinociceptive properties, compounds structurally related to this compound demonstrated varying degrees of effectiveness in alleviating pain associated with neuropathic conditions .
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-4-5-9(13-7)10-8(11)3-2-6-12-10/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMXGKLWOKEDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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